molecular formula C7H8N2O2 B1297012 N-(2-Hydroxypyridin-3-yl)acetamide CAS No. 76349-07-0

N-(2-Hydroxypyridin-3-yl)acetamide

Cat. No. B1297012
CAS RN: 76349-07-0
M. Wt: 152.15 g/mol
InChI Key: UHSMYBHUSYABFW-UHFFFAOYSA-N
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Description

“N-(2-Hydroxypyridin-3-yl)acetamide” is a chemical compound with the empirical formula C7H8N2O2 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Molecular Structure Analysis

The molecular weight of “this compound” is 152.15 g/mol . The SMILES string, which is a way of representing the structure of a chemical compound, is CC(=O)Nc1cccnc1O .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.

Scientific Research Applications

Pharmaceutical Intermediate

N-(2-Hydroxypyridin-3-yl)acetamide has been identified as an advantageous intermediate product in the pharmaceutical industry. It plays a significant role in the synthesis of pharmaceutically effective compounds, such as 4-hydroxypyrrolidin-2-1-yl acetamide, which suggests its importance in drug development processes (Fort, 2002).

Antimalarial Drug Synthesis

This compound serves as an intermediate in the synthesis of antimalarial drugs. The process involves chemoselective monoacetylation using specific catalysts, highlighting its critical role in the development of life-saving antimalarial medication (Magadum & Yadav, 2018).

Research in Chemistry and Molecular Studies

Studies in chemistry have utilized this compound for various molecular investigations. This includes research on molecular docking, density functional theory studies, and vibrational spectroscopy. These studies contribute to our understanding of molecular reactivity and stability, and potential applications in treating conditions like diabetic nephropathy (Asath et al., 2016).

Application in Corrosion Inhibition

Research has shown that derivatives of this compound, such as 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide, have been synthesized and tested for their efficacy in corrosion prevention. This application is vital in industrial settings to protect metals from corrosion, indicating the compound's utility beyond pharmaceuticals (Yıldırım & Cetin, 2008).

Inhibition of Aminopeptidase N

This compound derivatives have been identified as potent inhibitors of aminopeptidase N, an enzyme involved in various physiological processes. Such inhibitors have significant potential in therapeutic applications, particularly in conditions where modulation of aminopeptidase N is beneficial (Lee et al., 2005).

Coordination Complexes and Antioxidant Activity

The compound has been used to create coordination complexes with potential antioxidant activity. These complexes have applications in various fields, including medicinal chemistry and materials science, demonstrating the versatility of this compound in scientific research (Chkirate et al., 2019).

Synthesis of Azo Disperse Dyes

This compound is an important intermediate in the production of azo disperse dyes, highlighting its role in the textile industry. The synthesis process involves environmentally friendly methods, underscoring the importance of sustainable practices in industrial applications (Zhang, 2008).

properties

IUPAC Name

N-(2-oxo-1H-pyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(10)9-6-3-2-4-8-7(6)11/h2-4H,1H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSMYBHUSYABFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313827
Record name N-(2-Hydroxypyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76349-07-0
Record name 76349-07-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Hydroxypyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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